(2E)-3-[(quinolin-8-yl)amino]-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-[(quinolin-8-yl)amino]-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile is a synthetic organic compound that features a quinoline moiety, a tetrazole ring, and a nitrile group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[(quinolin-8-yl)amino]-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoline Moiety: Starting from aniline derivatives, the quinoline ring can be synthesized through Skraup synthesis or Friedländer synthesis.
Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via cycloaddition reactions involving azides and nitriles.
Formation of the Enenitrile Group: The enenitrile group can be formed through condensation reactions involving aldehydes and nitriles.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, often optimizing reaction conditions for yield and purity. This might involve:
Catalysts: Use of catalysts to increase reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperatures.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[(quinolin-8-yl)amino]-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the nitrile or tetrazole groups.
Substitution: The quinoline and tetrazole rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or amides.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Potential therapeutic applications due to its structural features.
Industry: Used in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of (2E)-3-[(quinolin-8-yl)amino]-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile would depend on its specific biological target. Generally, such compounds might:
Bind to Enzymes: Inhibit or activate enzyme activity.
Interact with DNA/RNA: Affect gene expression or replication.
Modulate Receptors: Influence receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds with similar quinoline structures.
Tetrazole Derivatives: Compounds containing the tetrazole ring.
Nitrile Compounds: Molecules with nitrile functional groups.
Uniqueness
(2E)-3-[(quinolin-8-yl)amino]-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile is unique due to its combination of quinoline, tetrazole, and nitrile groups, which may confer distinct chemical and biological properties compared to other compounds.
Properties
IUPAC Name |
(E)-3-(quinolin-8-ylamino)-2-(2H-tetrazol-5-yl)prop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N7/c14-7-10(13-17-19-20-18-13)8-16-11-5-1-3-9-4-2-6-15-12(9)11/h1-6,8,16H,(H,17,18,19,20)/b10-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHUADFJAKJZGZ-CSKARUKUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC=C(C#N)C3=NNN=N3)N=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)N/C=C(\C#N)/C3=NNN=N3)N=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.